{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone
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Overview
Description
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, substituted with chlorophenyl, phenyl, and methoxybenzoyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-aminopyrimidines with carboxylic acid chlorides under reflux conditions, followed by cyclization reactions to form the pyrrolopyrimidine core . The reaction conditions typically involve the use of organic solvents such as xylene and bases like sodium methoxide to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. It acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as protein kinase inhibitors but differ in their substitution patterns and biological activities.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown potent antitubercular activity and is non-cytotoxic to certain cell lines.
The uniqueness of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H26ClN5O2 |
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Molecular Weight |
524.0 g/mol |
IUPAC Name |
[4-[7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C30H26ClN5O2/c1-38-26-14-8-5-11-22(26)30(37)35-17-15-34(16-18-35)28-27-23(21-9-3-2-4-10-21)19-36(29(27)33-20-32-28)25-13-7-6-12-24(25)31/h2-14,19-20H,15-18H2,1H3 |
InChI Key |
OJICOYGORIUWBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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